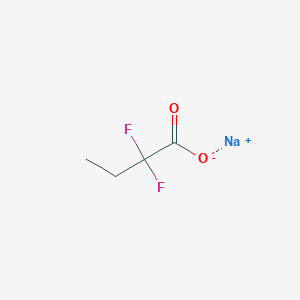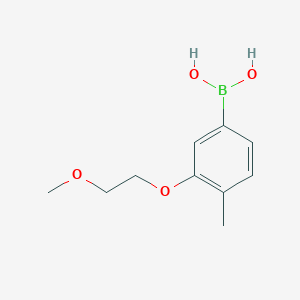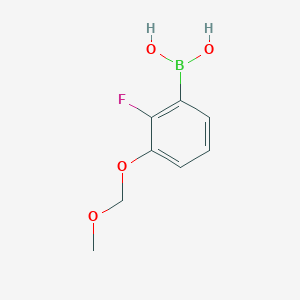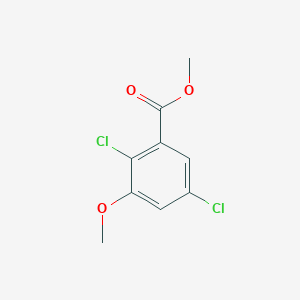![molecular formula C10H16N2O3 B6330933 N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide CAS No. 160556-48-9](/img/structure/B6330933.png)
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide is an organic compound with the molecular formula C12H20N2O4. It is characterized by the presence of both amide and ether functional groups, making it a versatile compound in various chemical reactions and applications. This compound is known for its potential use in polymer chemistry and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide typically involves the reaction of prop-2-enoyl chloride with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
N-[(prop-2-enoylamino)methyl]prop-2-enamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]prop-2-enamide: Another related compound with additional functional groups, offering different chemical properties.
Uniqueness
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide stands out due to its unique combination of amide and ether groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functional group reactivity and structural integrity .
Properties
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKORVQXDHAIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)





![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)





